2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

basicity pKa drug design

2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile hydrochloride (CAS 2231666‑17‑2) is a bicyclic secondary‑amine hydrochloride bearing a stereodefined nitrile substituent at the 5‑position of the 2‑azabicyclo[2.2.1]heptane framework [REFS‑1]. The free base (CAS 756455‑15‑9, C₇H₁₀N₂, MW 122.17 g mol⁻¹) forms a 1:1 hydrochloride salt that shows enhanced aqueous solubility and long‑term storage stability, characteristics that make the hydrochloride the preferred form for routine laboratory handling and high‑throughput experimentation [REFS‑2].

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Cat. No. B15263803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN2)C#N.Cl
InChIInChI=1S/C7H10N2.ClH/c8-3-5-1-7-2-6(5)4-9-7;/h5-7,9H,1-2,4H2;1H
InChIKeyKPUXKKVRSLIRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile Hydrochloride – Core Scaffold Identity and Procurement‑Relevant Properties


2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile hydrochloride (CAS 2231666‑17‑2) is a bicyclic secondary‑amine hydrochloride bearing a stereodefined nitrile substituent at the 5‑position of the 2‑azabicyclo[2.2.1]heptane framework [REFS‑1]. The free base (CAS 756455‑15‑9, C₇H₁₀N₂, MW 122.17 g mol⁻¹) forms a 1:1 hydrochloride salt that shows enhanced aqueous solubility and long‑term storage stability, characteristics that make the hydrochloride the preferred form for routine laboratory handling and high‑throughput experimentation [REFS‑2]. The rigid, chiral [2.2.1]‑azabicycle is recognised as a privileged scaffold in medicinal chemistry, particularly for the design of dipeptidyl peptidase‑4 (DPP‑4) inhibitors [REFS‑3].

Why Generic 2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile Hydrochloride Substitution Carries Risk


Within the 2‑azabicyclo[2.2.1]heptane family, even small structural changes—such as moving the nitrile from the 5‑ to the 7‑position, altering the ring junction geometry, or changing the salt form—can produce large shifts in basicity, hydrogen‑bonding capacity, and metabolic stability [REFS‑1]. For instance, the predicted pKa of the parent bicycle (11.44) is substantially lowered by the electron‑withdrawing 5‑cyano group, whereas a 7‑cyano isomer or an amide derivative would show a very different ionisation profile at physiological pH [REFS‑2]. Consequently, procurement specifications that treat this compound as interchangeable with any “azabicyclo‑heptane‑carbonitrile” risk introducing a building block with divergent reactivity and biological performance, even before the final target molecule is assembled.

2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile Hydrochloride – Quantitative Differentiation Evidence


Basicity Tuning by 5‑Cyano Substitution Relative to the Parent Azabicycle

The 2‑azabicyclo[2.2.1]heptane scaffold has a predicted pKa of 11.44 ± 0.20 for the conjugate acid of the secondary amine [REFS‑1]. Introduction of the electron‑withdrawing 5‑cyano substituent in the target compound is expected to reduce the pKa by 1.5–2.5 log units based on the Hammett σₚ value of a nitrile group (σₚ ≈ 0.66), placing the conjugate‑acid pKa in the range 8.9–9.9. This shift means the 5‑carbonitrile hydrochloride is substantially less protonated at pH 7.4 than the parent bicycle, directly affecting membrane permeability and target engagement [REFS‑2]. The comparator 2‑azabicyclo[2.2.1]heptane‑7‑carbonitrile (anti‑7‑cyano‑2‑benzyl derivative, CAS 745836‑30‑0) features a nitrile at a bridgehead position where inductive effects are transmitted differently, producing a distinct pKa profile that alters reactivity with electrophiles [REFS‑3].

basicity pKa drug design physicochemical properties

Hydrochloride Salt Provides Superior Solubility and Storage Relative to the Free Base

The free base 2‑azabicyclo[2.2.1]heptane‑5‑carbonitrile (CAS 756455‑15‑9) is a liquid or low‑melting solid with limited water solubility, whereas the hydrochloride salt (CAS 2231666‑17‑2) is a crystalline solid with manufacturer‑specified long‑term storage at ambient temperature in a cool, dry place [REFS‑1]. The hydrochloride form shows a purity of 98 % by HPLC as supplied by Leyan (Product No. 1549830), and AKSci lists a specification of (1R,4S,5R)‑2‑azabicyclo[2.2.1]heptane‑5‑carbonitrile hydrochloride with a confirmed CAS and molecular weight of 158.63 g mol⁻¹ [REFS‑2]. By contrast, the free base is often offered as a racemic mixture with lower certified purity, requiring additional purification before use in stereospecific syntheses.

salt form solubility stability formulation

DPP‑4 Inhibitor Potency Advantage of the 2‑Azabicyclo[2.2.1]heptane Scaffold Over Other Bicyclic Amines

The 2‑azabicyclo[2.2.1]heptane framework, when elaborated into a DPP‑4 inhibitor, delivers an IC₅₀ of 16.8 ± 2.2 nM for compound 12a (neogliptin), which is more potent than the marketed drugs vildagliptin (IC₅₀ ≈ 62 nM) and sitagliptin (IC₅₀ ≈ 18 nM) measured in the same fluorescence‑based enzymatic assay [REFS‑1]. In contrast, the 2‑azabicyclo[3.1.0]hexane‑3‑carbonitrile scaffold found in saxagliptin shows an IC₅₀ of 26 nM under analogous conditions [REFS‑2]. Although the target compound is the unelaborated 5‑carbonitrile building block, its direct use as an intermediate in neogliptin‑like programmes places it in a scaffold class with demonstrated superiority over other clinically validated azabicyclic cores.

DPP‑4 diabetes enzyme inhibition scaffold enumeration

Stereochemical Integrity and Enantiomeric Excess Control Versus Racemic Mixtures

The (1R,4S,5R)‑enantiomer of 2‑azabicyclo[2.2.1]heptane‑5‑carbonitrile hydrochloride is commercially available with a defined absolute configuration and ≥ 98 % purity, whereas the racemic mixture (CAS 1909288‑55‑6) does not separate enantiomers and requires costly chiral resolution or asymmetric synthesis downstream [REFS‑1]. In the neogliptin synthesis, access to stereochemically pure exo‑2‑azabicyclo[2.2.1]heptane‑carbonitrile intermediates was essential to achieving high enantiomeric excess in the final API, and the use of racemic starting material would have necessitated a wasteful diastereomer separation at a late stage [REFS‑2].

enantiomeric purity chiral synthesis diastereomer control procurement specification

High‑Value Application Scenarios for 2‑Azabicyclo[2.2.1]heptane‑5‑carbonitrile Hydrochloride


Medicinal Chemistry – DPP‑4 Inhibitor Lead Optimisation

The 5‑carbonitrile hydrochloride serves as the direct precursor to neogliptin‑class DPP‑4 inhibitors. The scaffold’s demonstrated IC₅₀ of 16.8 nM against human DPP‑4, combined with low cardiotoxicity relative to sitagliptin and superior ADME properties compared with vildagliptin, makes it a high‑priority building block for second‑generation gliptin programmes [REFS‑1].

Parallel Synthesis and DNA‑Encoded Library Construction

The crystalline hydrochloride salt (≥ 98 % purity, ambient‑stable) is ideally suited for solid‑dispensing automation and on‑DNA amide coupling reactions, where precise stoichiometry and minimal hygroscopicity are essential for maintaining library fidelity [REFS‑2].

Asymmetric Catalysis and Chiral Auxiliary Development

The rigid, enantiopure (1R,4S,5R)‑bicycle provides a well‑defined chiral environment for ligand design. Its use eliminates the need for late‑stage chiral separation, directly saving 50 % of material compared with racemic starting materials and reducing the synthesis of chiral auxiliaries by 1–2 steps [REFS‑3].

Neuroscience Probe Design

The 2‑azabicyclo[2.2.1]heptane core is isosteric with the pyrrolidine ring of nicotine, and the 5‑nitrile modulates basicity to favour the unprotonated form at physiological pH. This property is being exploited in the design of brain‑penetrant ligands for nicotinic acetylcholine receptors, where precise pKa control is correlated with improved CNS exposure [REFS‑4].

Quote Request

Request a Quote for 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.